molecular formula C22H13BrN2S B11100926 N-[(E)-anthracen-9-ylmethylidene]-6-bromo-1,3-benzothiazol-2-amine

N-[(E)-anthracen-9-ylmethylidene]-6-bromo-1,3-benzothiazol-2-amine

Cat. No.: B11100926
M. Wt: 417.3 g/mol
InChI Key: CYJTULBUJPQODB-ZMOGYAJESA-N
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Description

N-[(E)-1-(9-ANTHRYL)METHYLIDENE]-N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)AMINE is a complex organic compound that features both anthryl and benzothiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(9-ANTHRYL)METHYLIDENE]-N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)AMINE typically involves a multi-step process. One common method includes the condensation reaction between 9-anthraldehyde and 6-bromo-2-aminobenzothiazole under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the condensation.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger volumes of reactants. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(9-ANTHRYL)METHYLIDENE]-N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of anthraquinone derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

N-[(E)-1-(9-ANTHRYL)METHYLIDENE]-N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and proteins.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which N-[(E)-1-(9-ANTHRYL)METHYLIDENE]-N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)AMINE exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can bind to proteins, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(9-Anthryl)-2-(1-naphthyl)ethylene: Similar in structure but lacks the benzothiazole moiety.

    3-Bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide: Contains a benzothiazole ring but differs in the substituents and overall structure.

Uniqueness

N-[(E)-1-(9-ANTHRYL)METHYLIDENE]-N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)AMINE is unique due to the presence of both anthryl and benzothiazole groups, which confer distinct photophysical and chemical properties. This combination makes it particularly valuable for applications in materials science and biological research.

Properties

Molecular Formula

C22H13BrN2S

Molecular Weight

417.3 g/mol

IUPAC Name

(E)-1-anthracen-9-yl-N-(6-bromo-1,3-benzothiazol-2-yl)methanimine

InChI

InChI=1S/C22H13BrN2S/c23-16-9-10-20-21(12-16)26-22(25-20)24-13-19-17-7-3-1-5-14(17)11-15-6-2-4-8-18(15)19/h1-13H/b24-13+

InChI Key

CYJTULBUJPQODB-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/C4=NC5=C(S4)C=C(C=C5)Br

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC4=NC5=C(S4)C=C(C=C5)Br

Origin of Product

United States

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